Convolvidine

Description

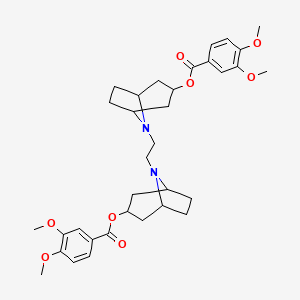

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[8-[2-[3-(3,4-dimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octan-8-yl]ethyl]-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44N2O8/c1-39-29-11-5-21(15-31(29)41-3)33(37)43-27-17-23-7-8-24(18-27)35(23)13-14-36-25-9-10-26(36)20-28(19-25)44-34(38)22-6-12-30(40-2)32(16-22)42-4/h5-6,11-12,15-16,23-28H,7-10,13-14,17-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCZJZLYLZKBJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3CCN4C5CCC4CC(C5)OC(=O)C6=CC(=C(C=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601345849 | |

| Record name | Convolvidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50656-81-0 | |

| Record name | Convolvidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Botanical Origins of Convolvidine

Convolvidine is an alkaloid primarily associated with the Convolvulus genus, which belongs to the Convolvulaceae, or morning glory, family. wikipedia.org Research has identified its presence in a select number of species within this genus. These perennial herbs are typically found in temperate and tropical regions, often in dry, sandy, or rocky soils. kew.orgefloras.org

The primary botanical sources that have been documented to contain this compound are:

Convolvulus pseudocantabricus rsc.org

Convolvulus subhirsutus researchgate.net

Convolvulus prostratus (also known by synonyms such as Convolvulus pluricaulis and Convolvulus microphyllus) wikipedia.org

These plants have been subjects of phytochemical research, leading to the isolation and identification of this compound among other related alkaloids. researchgate.net The plant known as Shankhpushpi in Ayurvedic tradition is often identified as Convolvulus prostratus, and this compound is listed among its chemical constituents. wikipedia.orgamazonaws.com

Table 1: Botanical Sources of this compound

| Genus | Species | Family | Common Name(s) |

|---|---|---|---|

| Convolvulus | pseudocantabricus | Convolvulaceae | Not Widely Known |

| Convolvulus | subhirsutus | Convolvulaceae | Not Widely Known |

Biospatial Distribution of Convolvidine Within Botanical Structures

The concentration and presence of secondary metabolites like Convolvidine can vary between different parts of a plant. Scientific investigations into the alkaloid content of this compound-producing species provide insight into its distribution within the roots and aerial structures.

The root systems of Convolvulus species are known to be a significant site for alkaloid accumulation. Field bindweed (Convolvulus arvensis), a related species, possesses a deep and extensive root system that stores carbohydrates and proteins. bugwood.orgcirad.fr Studies on Convolvulus subhirsutus, a known source of this compound, have revealed substantial alkaloid content in its roots. Research on specimens from Uzbekistan indicated that the total alkaloid content in the roots can range from 0.6% to as high as 1.6%. researchgate.netchemfaces.com While this measurement represents the sum of all alkaloids present, it underscores the root's role as a primary storage organ for these compounds, including this compound. In some traditional practices, the roots of Convolvulus species are used for medicinal purposes, such as the root of C. arvensis being used as a purgative. cirad.fr

The aerial parts of the plant, which include the stems, leaves, and flowers, also serve as a location for this compound. Phytochemical analysis of Convolvulus subhirsutus has confirmed the presence of a complex mixture of alkaloids in its aerial portions. researchgate.net Specifically, studies on C. subhirsutus from Uzbekistan found the total alkaloid content in the aerial parts to be between 0.6% and 0.75%. researchgate.netchemfaces.com Further research has led to the isolation of various alkaloids, including this compound, from the aerial parts of these plants. researchgate.netresearchgate.net The traditional use of the whole plant or its aerial components in various preparations further suggests that the beneficial compounds are distributed throughout the plant's structure. amazonaws.comals-journal.com

Table 2: Total Alkaloid Distribution in Convolvulus subhirsutus (Uzbekistan Specimens)

| Plant Structure | Total Alkaloid Content (% of dry weight) |

|---|---|

| Roots | 0.6% - 1.6% |

| Aerial Plant Parts | 0.6% - 0.75% |

Data sourced from studies on specimens from Uzbekistan. researchgate.netchemfaces.com

Isolation and Structural Elucidation Methodologies in Convolvidine Research

Advanced Chromatographic Techniques for Isolation

Chromatography is a fundamental laboratory technique for the separation, identification, and purification of components within a mixture. moravek.comchromtech.com The process involves a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or gas that flows through the stationary phase). chromtech.comccamp.res.in Compounds within a mixture separate based on their differential interactions with these two phases. scitechnol.com For alkaloids like convolvidine, which are often present in complex botanical matrices, several advanced chromatographic methods are employed. nih.gov

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating less volatile chemical compounds. unite.it It utilizes high pressure to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). chromtech.com The use of HPLC has been reported for the analysis of extracts from Convolvulus species, the plant genus from which this compound is derived. sysrevpharm.org For instance, flavonoids have been successfully separated and identified from Convolvulus arvensis extracts using a C18 reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and water. sysrevpharm.org

While specific HPLC parameters for the isolation of this compound are not extensively detailed in readily available literature, general methods for tropane (B1204802) alkaloid analysis often recommend HPLC coupled with mass spectrometry (HPLC-MS). eurofins.infao.org This hyphenated technique combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. microcombichem.com

Table 1: Illustrative HPLC Parameters for Alkaloid Separation This table represents typical conditions used for alkaloid analysis and may be adapted for this compound isolation.

| Parameter | Description |

| Column | Reversed-Phase C18 |

| Mobile Phase | Gradient of Acetonitrile and Water (often with an acid modifier like trifluoroacetic acid) sysrevpharm.org |

| Detector | UV-Vis or Mass Spectrometer (MS) |

| Flow Rate | Typically 0.5 - 2.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds. unite.it In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. nih.gov For the analysis of tropane alkaloids, GC is often coupled with a mass spectrometer (GC-MS). fao.orgnih.gov This approach is highly effective for the reliable identification of a wide spectrum of compounds. fao.org

A critical consideration for the GC analysis of some tropane alkaloids is their potential for thermal degradation. fao.org To enhance stability and improve chromatographic properties, derivatization is often employed, such as converting the alkaloids into their trimethylsilyl (B98337) (TMS) derivatives before analysis. nih.gov

Table 2: General GC-MS Parameters for Tropane Alkaloid Analysis This table outlines common settings for the GC-MS analysis of tropane alkaloids.

| Parameter | Description |

| Column | Capillary column (e.g., semi-polar) nih.gov |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250-300 °C |

| Oven Program | Temperature gradient to elute compounds with varying boiling points |

| Detector | Mass Spectrometer (MS) |

| Derivatization | Often required (e.g., silylation) to increase volatility and stability nih.gov |

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that utilizes a support-free liquid stationary phase, which is held in place by centrifugal force. nih.govnih.gov This technique is particularly advantageous for the separation of natural products, including alkaloids, as it eliminates issues like irreversible adsorption to a solid support, allowing for total sample recovery. nih.govmdpi.com

High-speed counter-current chromatography (HSCCC) has been successfully applied to the preparative scale separation of various alkaloids from plant extracts. researchgate.net The selection of a suitable two-phase solvent system is the most critical step for a successful separation. For example, a mixture of chloroform, methanol, and water was used to isolate monoterpenic indole (B1671886) alkaloids from a Tabernaemontana catharinensis extract. mdpi.com The versatility of CCC makes it a powerful tool for isolating target compounds like this compound from crude extracts. nih.gov

Gas Chromatography (GC)

Spectroscopic and Spectrometric Approaches for Structural Confirmation

Once a compound is isolated in its pure form, its chemical structure must be unequivocally determined. This is achieved through a combination of spectroscopic and spectrometric methods that provide detailed information about the molecule's atomic composition and connectivity. numberanalytics.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. numberanalytics.comnih.gov It is based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. The resulting spectrum provides information on the number and types of nuclei, their chemical environment, and their spatial arrangement. numberanalytics.com

For a compound like this compound, several NMR experiments are essential:

¹H NMR (Proton NMR): Provides information about the number of different types of protons and their connectivity. numberanalytics.com

¹³C NMR (Carbon-13 NMR): Reveals the number and types of carbon atoms in the molecule's skeleton. nih.gov

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing chemists to piece together the molecular structure by identifying neighboring atoms and long-range connections. numberanalytics.commdpi.com

Table 3: Representative NMR Spectral Data This table shows hypothetical chemical shift values (δ) in parts per million (ppm) for key structural features of a tropane alkaloid like this compound. Actual values would be determined from experimental spectra.

| Nucleus | Chemical Shift (δ) Range (ppm) | Structural Information |

| ¹H | 3.0 - 4.5 | Protons adjacent to nitrogen or oxygen |

| ¹H | 6.5 - 8.0 | Aromatic protons |

| ¹³C | 165 - 180 | Carbonyl carbon (ester or amide) |

| ¹³C | 120 - 140 | Aromatic carbons |

| ¹³C | 50 - 70 | Carbons adjacent to heteroatoms (N, O) |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. thermofisher.com It provides the exact molecular weight of a compound and, through fragmentation, offers clues about its structure. libretexts.org

In tandem mass spectrometry (MS/MS), ions of a specific m/z value (precursor ions) are selected and fragmented by collision with an inert gas. thermofisher.comchromatographyonline.com The resulting fragment ions (product ions) are then analyzed. researchgate.netuab.edu This fragmentation pattern is often unique to a specific molecule and acts as a "fingerprint," allowing for its identification and structural elucidation. nih.gov For alkaloids, which often have characteristic nitrogen-containing ring structures, the fragmentation patterns can be particularly informative for confirming the core structure and identifying substituents. libretexts.org

Table 4: Hypothetical Mass Spectrometry Fragmentation Data for this compound This table illustrates potential fragmentation patterns. The molecular ion [M+H]⁺ would correspond to the protonated molecule's mass.

| Ion Description | m/z Value | Interpretation |

| [M+H]⁺ | [Molecular Weight + 1] | Molecular ion of this compound |

| Fragment 1 | [M+H - H₂O]⁺ | Loss of a water molecule |

| Fragment 2 | [M+H - C₇H₅O₂]⁺ | Loss of a benzoyl group fragment |

| Fragment 3 | [Tropane core fragment] | Characteristic ion indicating the tropane ring system |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in the elucidation of molecular structures. For a molecule such as this compound, which possesses multiple functional groups and chromophores, IR and UV-Vis spectroscopy provide critical, complementary information regarding its chemical architecture.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational transitions of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its functional groups. stanford.eduinnovatechlabs.com The structure of this compound—[8-[2-[3-(3,4-dimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octan-8-yl]ethyl]-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate—contains several key functional groups that give rise to a predictable IR spectrum. nih.gov

The most prominent features in the IR spectrum of this compound would be associated with its ester and aromatic components. The carbonyl (C=O) stretching vibration of the ester groups is expected to produce a strong absorption band in the region of 1715-1735 cm⁻¹. libretexts.orguobabylon.edu.iq The presence of an aromatic ring adjacent to the ester may shift this absorption to a slightly lower wavenumber (1715-1730 cm⁻¹). libretexts.org

Additionally, the molecule would exhibit strong, broad absorptions between 1000 and 1300 cm⁻¹ corresponding to the C-O stretching vibrations of the ester and the ether (methoxy) groups. uobabylon.edu.iqlibretexts.org The aromatic rings would be identified by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. libretexts.org The alkane-like C-H bonds of the bicyclo[3.2.1]octane (tropane) skeleton would show strong absorptions in the 2850-2960 cm⁻¹ range. libretexts.org

Interactive Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester Carbonyl (C=O) | Stretch | 1715 - 1735 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Ether/Ester (C-O) | Stretch | 1000 - 1300 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Alkane C-H | Stretch | 2850 - 2960 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule when it absorbs ultraviolet or visible light. uobabylon.edu.iq The parts of a molecule that absorb this light are known as chromophores. uobabylon.edu.iq In this compound, the primary chromophores are the two 3,4-dimethoxybenzoyl groups. These aromatic systems, with their conjugated pi bonds, are responsible for the compound's characteristic UV absorption.

Molecules with aromatic systems typically exhibit strong absorption bands in the UV region. upi.edu The electronic transitions that occur are primarily π → π* transitions, where an electron is promoted from a pi bonding orbital to a pi anti-bonding orbital. uobabylon.edu.iq For aromatic esters like the ones present in this compound, strong absorption is expected. The presence of auxochromes, such as the methoxy (B1213986) (-OCH₃) groups on the benzene (B151609) rings, can shift the wavelength of maximum absorbance (λmax) to longer wavelengths and increase the molar absorptivity (ε). uobabylon.edu.iq Based on structurally similar compounds, this compound is expected to show a strong absorption maximum (λmax) in the range of 250-300 nm. upi.edulibretexts.org

Interactive Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| 3,4-Dimethoxybenzoyl | π → π* | 250 - 300 |

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information about bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers. nih.govresearchgate.net A molecule like this compound, with its complex tropane-based skeleton, possesses multiple stereogenic centers. Determining the precise spatial orientation of the substituents at these centers is essential for a complete structural elucidation.

The technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic structure can be reconstructed. researchgate.net For chiral molecules that crystallize in non-centrosymmetric space groups, X-ray crystallography can distinguish between enantiomers through a phenomenon known as anomalous dispersion. mit.edu

The determination of the absolute structure is often quantified by the Flack parameter, which should ideally refine to a value close to 0 for the correct enantiomer and close to 1 for its inverted structure. chem-soc.si A low standard uncertainty on this parameter is necessary for a confident assignment. chem-soc.si While obtaining high-quality single crystals suitable for X-ray diffraction can be a challenge for complex natural products, the data produced is considered the gold standard for stereochemical assignment. researchgate.net For light-atom molecules like this compound (containing only C, H, N, and O), modern diffractometers and computational methods have made the determination of absolute configuration more reliable than in the past. mit.edu

Biosynthetic Pathways of Convolvidine

Precursor Identification and Metabolic Intermediates

The biosynthetic pathway of convolvidine is complex, originating from primary metabolic building blocks. The core structure of this dimeric tropane (B1204802) alkaloid is derived from the non-proteinogenic amino acid L-ornithine. wiley-vch.de Ornithine serves as the foundational precursor for the tropane ring system common to a wide array of alkaloids. nih.govneu.edu.tr The initial step in this pathway is the decarboxylation of ornithine to produce putrescine. wiley-vch.deimperial.ac.uk This diamine is a crucial metabolic intermediate that sits (B43327) at a branch point for various alkaloid classes. nih.gov

Following its formation, putrescine undergoes N-methylation to yield N-methylputrescine, the first committed intermediate in the tropane alkaloid pathway. wiley-vch.de This intermediate is then subjected to oxidative deamination, which results in the formation of 4-methylaminobutanal. This aldehyde spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. nih.govmdpi.com This cation is a key electrophilic intermediate that is central to the formation of the bicyclic tropane skeleton. nih.govmdpi.com

The side chains of this compound, which are essential to its final structure, are derived from different metabolic routes. The 3,4-dimethoxybenzoyl moieties are esters of veratric acid. uodiyala.edu.iq Veratric acid itself is synthesized via the shikimate pathway, starting from the aromatic amino acid L-phenylalanine. neu.edu.tr The ethyl bridge that links the two tropane units is also a key structural feature, though its precise biosynthetic origin requires further elucidation.

Metabolic intermediates are the compounds produced during the conversion of substrates into final products in biochemical reactions. wikipedia.org In the case of this compound, these intermediates allow for the controlled and regulated assembly of a complex final molecule. wikipedia.org

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

| Precursor/Intermediate | Metabolic Origin | Role in this compound Structure |

|---|---|---|

| L-Ornithine | Amino Acid Metabolism | Source of the nitrogen and four carbon atoms for the pyrrolidine (B122466) ring of the tropane skeleton. wiley-vch.deneu.edu.tr |

| Putrescine | Decarboxylation of Ornithine | Primary diamine intermediate. mdpi.com |

| N-Methyl-Δ¹-pyrrolinium cation | Cyclization of 4-methylaminobutanal | Key electrophilic intermediate for the formation of the bicyclic tropane ring. nih.gov |

| Acetyl-CoA | Carbohydrate Metabolism | Believed to provide the two-carbon unit that condenses with the N-methyl-Δ¹-pyrrolinium cation to complete the tropane ring. openaccessjournals.com |

| L-Phenylalanine | Shikimate Pathway | Precursor to the veratric acid moieties. neu.edu.tr |

Enzymatic Transformations and Pathway Delineation

The biosynthesis of this compound is a multi-step process governed by a series of specific enzymatic transformations that assemble the final complex structure from simple precursors. rsc.orgvapourtec.com

Role of Ornithine-Derived Alkaloid Biosynthesis

The pathway begins with enzymes that channel ornithine from primary metabolism into alkaloid synthesis. neu.edu.trdntb.gov.ua

Ornithine Decarboxylase (ODC): This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme catalyzes the conversion of ornithine to putrescine, a critical first step. imperial.ac.uknih.gov

Putrescine N-methyltransferase (PMT): This enzyme specifically methylates putrescine to form N-methylputrescine, committing the molecule to the tropane alkaloid pathway. wiley-vch.de

Diamine Oxidase: A copper-containing enzyme that catalyzes the oxidative deamination of N-methylputrescine to 4-methylaminobutanal, which then spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation. mdpi.com

Tropane Alkaloid Biosynthesis Linkages

The formation of the characteristic 8-azabicyclo[3.2.1]octane ring of tropane alkaloids is a key sequence. rsc.org The N-methyl-Δ¹-pyrrolinium cation undergoes a condensation reaction with an acetate-derived two-carbon unit, likely from acetyl-CoA, to form tropinone (B130398). mdpi.com Tropinone is a central intermediate and represents the first molecule in the pathway containing the complete tropane skeleton.

Subsequent enzymatic steps modify this core structure:

Tropinone Reductase (TR): This enzyme reduces the keto group of tropinone to a hydroxyl group, forming tropine (B42219).

Acyltransferase: An acyltransferase enzyme is responsible for the esterification of the 3-hydroxyl group of the tropine moiety. In the case of this compound, this involves the activation of veratric acid (likely as veratroyl-CoA) and its transfer to the tropine precursor. uodiyala.edu.iq

The final step is the dimerization that forms this compound. The structure reveals two tropane units linked by an N-CH₂-CH₂-N bridge. nih.gov This suggests a coupling reaction between two molecules of an N-ethylated tropane ester monomer. While the specific enzyme catalyzing this dimerization in Convolvulus species has not been fully characterized, such dimerization reactions are known features in the biosynthesis of many complex natural products. rsc.org

Table 2: Key Enzymes in the Biosynthesis of the this compound Backbone

| Enzyme | Abbreviation | Reaction Catalyzed |

|---|---|---|

| Ornithine Decarboxylase | ODC | L-Ornithine → Putrescine + CO₂ nih.gov |

| Putrescine N-methyltransferase | PMT | Putrescine + S-Adenosyl Methionine → N-methylputrescine wiley-vch.de |

| Tropinone Reductase | TR | Tropinone → Tropine |

| Acyltransferase | - | Tropine + Veratroyl-CoA → Veratroyltropine + CoA |

Comparative Biosynthetic Analysis Across Convolvulaceae Species

The Convolvulaceae family exhibits significant chemical diversity, producing several distinct classes of alkaloids through different biosynthetic pathways. A comparative analysis reveals how various evolutionary strategies have shaped the metabolic profiles of these plants.

Tropane Alkaloids: this compound is a tropane alkaloid found in genera such as Convolvulus. uodiyala.edu.iqscribd.com The biosynthesis of these compounds, originating from ornithine and involving the N-methyl-Δ¹-pyrrolinium cation, is a pathway shared with the Solanaceae family (e.g., for atropine (B194438) and scopolamine), indicating a potentially deep evolutionary origin. nih.govresearchgate.net However, the final products can be highly specific, with dimeric structures like this compound being characteristic of certain Convolvulus species. scribd.com

Pyrrolizidine (B1209537) Alkaloids (PAs): In contrast, many species within the Ipomoea and Distimake genera of the Convolvulaceae produce pyrrolizidine alkaloids. uni-kiel.denih.gov The key enzyme for this pathway is homospermidine synthase (HSS), which evolved from the primary metabolism enzyme deoxyhypusine (B1670255) synthase (DHS) via gene duplication. uni-kiel.de Studies show that this functional optimization of HSS occurred independently in different lineages of the morning glory family, a case of parallel evolution. uni-kiel.de Notably, the presence of an hss-like gene does not always correlate with PA accumulation, indicating further layers of regulation or gene functional loss. nih.gov

Ergoline (B1233604) Alkaloids: A third major class, the ergoline alkaloids (related to lysergic acid), are also famously associated with some Convolvulaceae species like Ipomoea asarifolia and Turbina corymbosa. nih.govresearchgate.net However, extensive research has demonstrated that these alkaloids are not produced by the plant itself. Instead, they are synthesized by symbiotic, seed-transmitted clavicipitalean fungi that live on the plant's surface. nih.govresearchgate.net The plant absorbs the alkaloids produced by its fungal partner.

This comparative view highlights the metabolic plasticity within the Convolvulaceae. The family utilizes at least three distinct strategies to produce complex alkaloids: the plant-derived tropane pathway, the plant-derived but independently evolved pyrrolizidine pathway, and the symbiont-derived ergoline pathway.

Table 3: Comparison of Major Alkaloid Pathways in the Convolvulaceae Family

| Feature | Tropane Alkaloids (e.g., this compound) | Pyrrolizidine Alkaloids | Ergoline Alkaloids |

|---|---|---|---|

| Example Compound | This compound | Lycopsamine | Ergonovine |

| Primary Precursor(s) | L-Ornithine, Acetyl-CoA, L-Phenylalanine wiley-vch.deneu.edu.tr | L-Ornithine/L-Arginine (for putrescine) uni-kiel.de | Tryptophan, Dimethylallyl Pyrophosphate asm.org |

| Key Biosynthetic Enzyme | Putrescine N-methyltransferase (PMT) wiley-vch.de | Homospermidine Synthase (HSS) uni-kiel.denih.gov | Dimethylallyl-tryptophan Synthase (DMATS) nih.gov |

| Organism of Synthesis | Plant (Convolvulus sp.) uodiyala.edu.iq | Plant (Ipomoea sp.) nih.gov | Fungal Symbiont (Clavicipitaceae) nih.govresearchgate.net |

| Evolutionary Note | Pathway shared with Solanaceae family. nih.gov | Pathway enzyme (HSS) evolved via gene duplication and parallel evolution within Convolvulaceae. uni-kiel.de | Pathway is external to the plant, a result of a mutualistic symbiosis. nih.gov |

Chemical Synthesis and Derivatization of Convolvidine and Its Analogs

Total Synthesis Strategies

The total synthesis of complex natural products like Convolvidine serves as a platform to test and develop new synthetic methodologies. organic-chemistry.org It allows for the production of the molecule from simple, readily available starting materials, providing a route to the compound independent of its natural source. wikipedia.org

Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for designing a synthesis. It involves mentally breaking down the target molecule into simpler precursors, known as synthons, which in turn correspond to commercially available or easily prepared reagents. lkouniv.ac.inlibretexts.org This process is continued until simple, achievable starting materials are identified. journalspress.com

A plausible retrosynthetic analysis of this compound (Structure I) would first involve the disconnection of the two ester linkages. This reveals the core dimeric amine linker and two molecules of 3,4-dimethoxybenzoic acid. The dimeric amine itself can be conceptually broken down at the central ethyl bridge, leading back to a protected tropinone (B130398) derivative. Further disconnection of the tropinone ring, a common strategy for tropane (B1204802) alkaloids, would lead to simpler, acyclic precursors. This approach simplifies the complex polycyclic system into more manageable synthetic targets. e3s-conferences.orgdeanfrancispress.com

Key Synthetic Steps and Intermediates

While a specific, published total synthesis of this compound is not readily found in the search results, the synthesis of related and analogous structures provides insight into the key reactions and intermediates that would be involved.

The synthesis would likely start with the construction of a tropane ring system. Key reactions for this could include:

Tropinone Synthesis: A classic approach is the Robinson tropinone synthesis, although various modifications and alternative routes exist.

Stereoselective Reduction: The reduction of the tropinone ketone to the corresponding alcohol (tropine or pseudotropine) is a critical step to establish the correct stereochemistry.

Esterification: Coupling of the tropane alcohol with a protected form of 3,4-dimethoxybenzoic acid would form the ester linkage.

Dimerization: The final key step would involve the coupling of two functionalized tropane units. This could be achieved by reacting a tropane derivative bearing a nucleophilic nitrogen with another tropane derivative functionalized with a two-carbon electrophile, such as a 2-bromoethyl group, to form the central ethylenediamine (B42938) bridge.

Key intermediates in such a synthesis would include tropinone, tropine (B42219), N-protected tropane derivatives, and activated 3,4-dimethoxybenzoic acid (e.g., as an acid chloride or ester). sioc-journal.cn

Semi-Synthesis from Natural Precursors

Semi-synthesis, or partial synthesis, utilizes naturally occurring compounds as starting materials for chemical modifications. wikipedia.org This approach can be more efficient than total synthesis, especially when the starting material is structurally similar to the target molecule and available in larger quantities. uni-koeln.desioc-journal.cn

For this compound, a potential semi-synthetic route could start from a more abundant tropane alkaloid, such as tropine or scopolamine, which are readily available from various plant sources. The synthetic sequence would involve:

Dimerization: A key step would be the coupling of two molecules of the starting tropane alkaloid. This could be accomplished through a reaction that forms the central ethyl bridge, for example, by reacting the nitrogen of the tropane with a di-electrophilic two-carbon linker like 1,2-dibromoethane (B42909).

Esterification: The hydroxyl groups on the tropane rings would then be esterified with 3,4-dimethoxybenzoyl chloride or a similar activated derivative of 3,4-dimethoxybenzoic acid to yield this compound.

This approach leverages the pre-existing and stereochemically defined tropane core from a natural source, potentially reducing the number of synthetic steps required compared to a total synthesis. wikipedia.org

Design and Synthesis of this compound Derivatives

The design and synthesis of derivatives of natural products is a common strategy in medicinal chemistry to explore structure-activity relationships and develop novel compounds with improved properties. nih.govresearchgate.net

Structural Modification Strategies

Structural modifications of this compound could be targeted at several positions to generate a library of analogs. nih.gov Strategies could include:

Variation of the Ester Groups: The 3,4-dimethoxybenzoyl groups could be replaced with other substituted or unsubstituted aroyl groups, or even with aliphatic acyl groups. This would be achieved by using different acid chlorides or carboxylic acids in the esterification step.

Modification of the Tropane Skeleton: The core tropane structure could be altered. For example, using different starting materials in a total synthesis approach could lead to analogs with different ring sizes or substitution patterns on the bicyclic system.

Alteration of the Linker: The length and nature of the ethylenediamine linker could be modified. Synthesizing analogs with shorter, longer, or more rigid linkers could provide insights into the spatial requirements for biological activity.

Production of this compound Analogs

The production of this compound analogs would follow synthetic routes similar to those described for the parent compound. For instance, to create analogs with different ester groups, the final esterification step in either a total or semi-synthetic route would be performed with a variety of acid chlorides. nih.gov

The synthesis of an analog with a modified linker would require a different bifunctional coupling agent in the dimerization step. For example, using 1,3-dibromopropane (B121459) instead of 1,2-dibromoethane would yield an analog with a three-carbon propylene (B89431) bridge between the two tropane units. The synthesis of these analogs allows for a systematic exploration of the chemical space around the this compound scaffold. mdpi.commdpi.comnih.gov

Pharmacological Investigations: Molecular and Cellular Mechanisms of Convolvidine Action

Interaction with Central Nervous System Pathways

Convolvidine's engagement with the CNS is multifaceted, impacting neuronal communication and function. It is believed to modulate the release of neurotransmitters and the activity of their corresponding receptors, which in turn may affect cognitive and motor functions. biosynth.com The extracts of plants containing this compound, like Convolvulus pluricaulis, have been noted for their effects on the CNS, including acting as a tranquilizer and psychostimulant. annexpublishers.com

Modulation of Neurotransmitter Release

The process of neurotransmitter release is a fundamental aspect of synaptic transmission, where chemical messengers are discharged from a presynaptic neuron to act on a postsynaptic neuron. washington.edunih.gov This release is a probabilistic event, and its modulation can significantly alter the strength and efficacy of neural circuits. washington.edunih.gov While direct studies on this compound's effect on the release of specific neurotransmitters are not extensively detailed in the available literature, the actions of related compounds and extracts from the Convolvulus genus suggest a modulatory role. For instance, the regulation of acetylcholine (B1216132) release is a key mechanism for controlling cholinergic tone, and presynaptic autoreceptors, like the M2 and M4 muscarinic receptors, play a crucial feedback role in this process. cas.czgoogle.ne

Impact on Neurotransmitter Receptor Activity

Neurotransmitter receptors are crucial for translating the chemical signal of a neurotransmitter into a cellular response. creative-diagnostics.com this compound and its parent extracts have been shown to interact with several key neurotransmitter receptor systems.

The cholinergic system is vital for cognitive functions, and its modulation is a key area of pharmacological research. mdpi.com The alkaloid convolvine (B93), also found in Convolvulus pluricaulis, has been identified to specifically block M2 and M4 cholinergic muscarinic receptors. greenpharmacy.infoijpjournal.com These receptors are G-protein coupled receptors that are involved in inhibiting adenylyl cyclase activity. frontiersin.org M2 and M4 receptors act as autoreceptors on cholinergic neurons, providing feedback control to inhibit acetylcholine release. cas.cz By blocking these receptors, convolvine could potentially enhance cholinergic transmission. Furthermore, M4 receptors are known to regulate the dynamics of both cholinergic and dopaminergic neurotransmission. nih.gov The loss of M4 receptor function can lead to a state of dopaminergic hyperexcitability. nih.gov

| Compound | Target Receptor | Observed Effect | Potential Implication |

|---|---|---|---|

| Convolvine | Muscarinic M2 and M4 Receptors | Antagonist (Blocker) greenpharmacy.infoijpjournal.com | Enhancement of cholinergic transmission by reducing feedback inhibition. cas.cz |

The adrenergic, dopaminergic, and serotonergic systems are critically involved in regulating mood, motivation, and various cognitive processes. nih.govbasicmedicalkey.com While direct binding affinities of this compound for these receptors are not specified, extracts from Convolvulus pluricaulis are known to regulate stress hormones like adrenaline and cortisol. annexpublishers.comglobalresearchonline.net This suggests an indirect influence on the adrenergic system. The modulation of M4 muscarinic receptors by related alkaloids also points to an indirect effect on the dopaminergic system, as M4 receptors play a role in regulating dopamine (B1211576) dynamics. nih.gov Furthermore, the antidepressant-like effects observed with some new antidepressants involve complex interactions within the serotonergic, noradrenergic, and dopaminergic systems. tg.org.au For instance, some antidepressants modulate serotonin (B10506) and noradrenaline reuptake, which in turn affects postsynaptic receptor activity. tg.org.au The manipulation of serotonergic and adrenergic receptors can also modulate dopaminergic activity, which is relevant in conditions like ADHD. mdpi.com

| System | Compound/Extract | Observed/Inferred Interaction | Reference |

|---|---|---|---|

| Adrenergic | Convolvulus pluricaulis extract | Regulation of adrenaline and cortisol. | annexpublishers.comglobalresearchonline.net |

| Dopaminergic | Convolvine (via M4 receptor antagonism) | Indirect modulation of dopamine dynamics. | nih.gov |

| Serotonergic | Convolvulus pluricaulis extract | Indirect modulation is plausible given its CNS effects, though direct evidence on this compound is lacking. | nih.govtg.org.au |

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. graphyonline.comcreative-diagnostics.com Alterations in GABAergic transmission are implicated in a variety of neurological and psychiatric disorders. nih.govnih.gov While there is no direct evidence of this compound interacting with the GABAergic system, extracts from Convolvulus species have shown tranquillizing effects, which often involve modulation of GABAergic pathways. researchgate.net The modulation of the GABAergic system can occur at multiple levels, including the synthesis, release, and reuptake of GABA, as well as through direct action on GABA receptors. graphyonline.comresearchgate.net

Adrenergic, Dopaminergic, and Serotonergic System Modulation

Neuroplasticity and Synaptic Function Research

Neuroplasticity refers to the brain's ability to reorganize itself by forming new neural connections throughout life. mdpi.comlearnbehavioral.comibe-unesco.org This process is fundamental to learning and memory and involves changes in synaptic strength, a phenomenon known as synaptic plasticity. frontiersin.orgresearchgate.net Research on extracts from Convolvulus pluricaulis suggests a role in enhancing cognitive functions and memory, which are intrinsically linked to neuroplasticity. annexpublishers.comalzdiscovery.org The modulation of neurotransmitter systems, particularly the cholinergic system, by compounds like convolvine can influence synaptic plasticity. greenpharmacy.infoijpjournal.com For example, acetylcholine is known to influence neuronal excitability and coordinate the firing of neuronal groups, which are key processes in synaptic remodeling. frontiersin.org While direct studies on this compound's role in neuroplasticity are needed, the cognitive-enhancing properties attributed to the plant extracts from which it is derived point towards a potential influence on the molecular mechanisms underlying learning and memory.

Enzyme Inhibition and Activation Profiling

Acetylcholinesterase (AChE) Activity Modulation

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine, terminating the signal between neurons. researchgate.netmdpi.comnih.gov Modulation of AChE activity is a key strategy in the treatment of conditions like Alzheimer's disease and myasthenia gravis. nih.gov Extensive searches for studies investigating the effect of this compound on AChE activity, including inhibitory concentration values (IC50), yielded no results. Therefore, it is unknown whether this compound acts as an inhibitor or activator of this enzyme.

5-Lipooxygenase (5-LOX) Inhibition

The enzyme 5-lipoxygenase (5-LOX) is a key player in the biosynthesis of leukotrienes, which are potent mediators of inflammation. researchgate.netprobiologists.com Inhibition of 5-LOX is a therapeutic target for inflammatory diseases such as asthma and allergic rhinitis. wikipedia.org A thorough review of scientific literature found no studies or data pertaining to the inhibitory activity of this compound against the 5-LOX enzyme.

Potential Interaction with Viral Enzymes (e.g., SARS-CoV-2 Helicase Nsp13)

The SARS-CoV-2 non-structural protein 13 (Nsp13) is a helicase essential for viral replication, making it a prime target for antiviral drug development. biorxiv.orgmdpi.comnih.gov Computational (in silico) docking and molecular dynamics simulations are often used to predict the binding of compounds to such viral enzymes. mdpi.comunifi.it However, no published research, including docking studies or enzymatic assays, could be found that evaluates the potential interaction between this compound and the SARS-CoV-2 Nsp13 helicase.

Cellular Signaling Pathway Perturbations

Oxidative Stress Response Mechanisms

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, leading to cellular damage. mdpi.comjppres.com The Keap1-Nrf2 pathway is a primary regulator of the cellular defense against oxidative stress. frontiersin.orgnih.govmdpi.com While this compound has been identified as a constituent in plant extracts with noted antioxidant activity, specific studies detailing its direct impact on oxidative stress response mechanisms, such as the activation of the Nrf2 pathway or its direct scavenging activity with quantitative data (e.g., IC50 values from DPPH or ORAC assays), are not available. researchgate.netresearchgate.net

Anti-inflammatory Signaling Cascades

Chronic inflammation is implicated in a wide range of diseases. frontiersin.org Key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, orchestrate the inflammatory response by controlling the expression of pro-inflammatory cytokines. nih.govmdpi.com There is currently no available scientific evidence or research data to suggest that this compound perturbs anti-inflammatory signaling cascades or modulates pathways like NF-κB.

Target Identification and Validation Methodologies

The elucidation of the molecular targets of this compound, a tropane (B1204802) alkaloid found in plants such as Convolvulus prostratus and Theobroma cacao, involves a combination of computational and experimental approaches. hbni.ac.inresearchgate.net These methodologies are crucial for understanding its mechanism of action and exploring its therapeutic potential.

In Silico Approaches: Predicting Molecular Interactions

Computational methods, often referred to as in silico studies, represent the initial step in identifying potential biological targets for this compound. These techniques utilize the three-dimensional structure of the compound to predict its binding affinity to various proteins and macromolecules.

Molecular Docking: A primary in silico technique used is molecular docking. This method simulates the interaction between a ligand (this compound) and a protein target at the atomic level. For instance, molecular docking studies have been employed to investigate the interaction of this compound with specific residues of target proteins. hbni.ac.in These simulations can predict the binding energy and the specific amino acid residues involved in the interaction, such as the formation of hydrogen bonds. hbni.ac.in Such computational predictions help in prioritizing potential targets for further experimental validation.

Target Prediction Databases and Software: Researchers utilize various bioinformatics tools and databases to predict the biological activities and potential targets of novel compounds. actamedica.org Software like PASS (Prediction of Activity Spectra for Substances) and databases such as SwissTargetPrediction and BindingDB are instrumental in this process. actamedica.org These tools compare the chemical structure of the compound of interest, like this compound, with libraries of known bioactive molecules to predict its likely targets and pharmacological effects. actamedica.orgnih.gov

Experimental Validation: Confirming Target Engagement

Following in silico predictions, experimental validation is essential to confirm the identified targets and understand the functional consequences of the interaction. These methods involve both biochemical and cell-based assays.

Biochemical Assays: These assays directly measure the interaction of this compound with a purified target protein. A key example is the acetylcholinesterase (AChE) inhibition assay. annexpublishers.com The activity of AChE, an enzyme that breaks down the neurotransmitter acetylcholine, can be measured in the presence and absence of this compound to determine its inhibitory potential. annexpublishers.com Such assays provide quantitative data on the compound's potency against a specific enzyme.

Cell-Based Assays: To understand the effect of this compound in a more biologically relevant context, cell-based assays are employed. These experiments assess the compound's impact on cellular processes and can validate targets within a living cell. nih.gov For instance, studies might investigate the effect of this compound on signaling pathways or its ability to protect cells from oxidative stress. annexpublishers.comalzdiscovery.org The use of cultured cells, such as Chinese Hamster Ovary (CHO) cells, allows for the investigation of its effects on cellular health and specific molecular pathways. annexpublishers.com

Chromatographic and Spectrometric Techniques: Methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for the identification and quantification of this compound in plant extracts and biological samples. researchgate.netresearchgate.net These analytical techniques are fundamental for quality control and for correlating the presence of the compound with observed biological activity. researchgate.net

The combination of these in silico and experimental methodologies provides a comprehensive approach to identifying and validating the molecular targets of this compound, paving the way for a deeper understanding of its pharmacological actions.

Interactive Data Table: Methodologies for this compound Target Identification

| Methodology | Type | Purpose | Key Findings/Application | References |

| Molecular Docking | In Silico | Predicts binding affinity and interaction with protein targets. | Identified potential hydrogen bond interactions with specific amino acid residues of target proteins. | hbni.ac.in |

| Target Prediction Software | In Silico | Predicts biological activities and potential molecular targets. | Used to forecast potential pharmacological profiles of compounds like this compound. | actamedica.org |

| Acetylcholinesterase (AChE) Assay | Biochemical | Measures the inhibitory effect on the AChE enzyme. | Used to quantify the potency of compounds as AChE inhibitors. | annexpublishers.com |

| Cell-Based Assays | Experimental | Assesses the effects on cellular processes and viability. | Investigated neuroprotective and antioxidant effects in cultured cells. | annexpublishers.comalzdiscovery.org |

| HPLC and LC-MS | Analytical | Identifies and quantifies the compound in samples. | Confirmed the presence of this compound in plant extracts. | researchgate.netresearchgate.net |

Preclinical Efficacy Studies: in Vitro and in Vivo Model Systems

In Vitro Cellular and Biochemical Investigations

In vitro studies form the bedrock of preclinical research, allowing for the detailed examination of a compound's effects at the cellular and molecular level in a controlled setting. zeclinics.com

The ability to culture neuronal cells outside of a living organism has been crucial for advancing the understanding of the nervous system. nih.gov Primary neuronal cultures and immortalized cell lines, such as the human neuroblastoma SH-SY5Y line, serve as valuable models. nih.gov These cultures can replicate key features of in vivo neuronal networks, including the growth of dendrites and axons and the formation of synapses. frontiersin.org Co-cultures, which include different cell types like neurons, microglia, and astrocytes, can better mimic the complex cellular interactions within the brain. axionbiosystems.com While specific studies detailing the direct effects of Convolvidine on these models are not extensively available, they represent the standard systems used to assess neuroactivity. Such models are used to measure parameters like neurite outgrowth, synaptic connectivity, and functional network activity, often through advanced microscopy and calcium imaging techniques. frontiersin.orgsartorius.com

The antioxidant potential of a compound is its ability to neutralize harmful reactive oxygen species (ROS), which contribute to cellular damage and various diseases. scielo.br The antioxidant activity of compounds is commonly evaluated using several standardized biochemical assays. scielo.brmdpi.com

The most prevalent methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.come3s-conferences.org In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. e3s-conferences.org The ABTS assay is based on the reduction of the ABTS radical cation, which also results in a color change proportional to the antioxidant's concentration. e3s-conferences.org These assays are valued for their simplicity and reproducibility in screening compounds for antioxidant potential. e3s-conferences.orgcabidigitallibrary.org The results are often expressed as IC50 values (the concentration of the compound required to scavenge 50% of the radicals) or in equivalents of a standard antioxidant like Trolox. e3s-conferences.orgresearchgate.net

Table 1: Common In Vitro Assays for Antioxidant Activity

| Assay Name | Principle | Measurement |

|---|---|---|

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | Spectrophotometric detection of color change from violet to yellow. |

| ABTS Radical Cation Scavenging Assay | Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation. | Spectrophotometric detection of color change from blue-green to colorless. |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. | Spectrophotometric detection of the formation of a blue-colored ferrous complex. |

This table is generated based on information from multiple sources. e3s-conferences.orgresearchgate.net

To investigate anti-inflammatory properties, researchers frequently use macrophage cell lines, such as the murine RAW 264.7 or the human THP-1 lines. mdpi.complos.org These cells can be stimulated with agents like lipopolysaccharide (LPS), a component of bacterial cell walls, to mimic an inflammatory response. mdpi.come-jar.org

Upon stimulation, macrophages release a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). scielo.br The enzymes responsible for producing some of these mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), are also upregulated. scielo.br Studies have shown that certain compounds can inhibit the production of these inflammatory molecules. mdpi.comscielo.br The mechanism often involves the suppression of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation. scielo.br By measuring the levels of these mediators and the activity of associated pathways, the anti-inflammatory potential of a compound like this compound can be quantified.

Table 2: Key Inflammatory Mediators and Their Functions

| Mediator | Key Function(s) | Associated Enzyme(s) |

|---|---|---|

| Nitric Oxide (NO) | Vasodilation, neurotransmission, host defense, pro-inflammatory signaling. | Inducible Nitric Oxide Synthase (iNOS) |

| Prostaglandin E2 (PGE2) | Promotes inflammation, pain, and fever. | Cyclooxygenase-2 (COX-2) |

| Tumor Necrosis Factor-alpha (TNF-α) | A major cytokine that drives systemic inflammation and stimulates the release of other cytokines. | N/A |

| Interleukin-6 (IL-6) | Involved in the acute phase response, immune cell differentiation, and chronic inflammation. | N/A |

This table is generated based on information from multiple sources. mdpi.comscielo.br

High-throughput screening (HTS) is a drug discovery process that utilizes automation and robotics to test hundreds of thousands of compounds against a specific biological target in a short period. evotec.combmglabtech.com This approach allows for the rapid identification of "hits"—compounds that show activity in a primary assay. evotec.com

HTS can be performed using various assay formats, including biochemical assays (e.g., enzyme inhibition) and cell-based assays (e.g., measuring changes in cell morphology or reporter gene expression). nuvisan.comnih.gov High-content screening (HCS), a specific type of HTS, uses automated microscopy to capture detailed images of cells, allowing for the quantitative analysis of multiple cellular features simultaneously. nih.gov While HTS campaigns are essential for discovering new leads, the initial hits require further validation through secondary and orthogonal assays to confirm their activity and mechanism of action. evotec.com

Anti-inflammatory Mediator Modulation in Cell Lines

In Vivo Animal Model Studies

Rodent models are critical for assessing cognitive function and evaluating potential therapies for neurodegenerative diseases and cognitive impairment. nih.gov Transgenic mouse models, such as the 5xFAD model for Alzheimer's disease, are engineered to recapitulate specific aspects of human disease, including the development of amyloid plaques and progressive cognitive decline. nih.govmdpi.com Other models induce cognitive deficits through methods like bilateral common carotid stenosis (BCAS), which causes chronic cerebral hypoperfusion and leads to impaired spatial learning. frontiersin.org

To assess cognitive function in these models, researchers use a variety of behavioral tests. These include the Morris water maze for spatial learning and memory, fear conditioning tests for associative memory, and the Y-maze for working memory. mdpi.com The performance of animals treated with a test compound is compared to that of control animals to determine if the compound can improve or restore cognitive function. nih.gov

Models of Neurodegenerative Research

There is a lack of published in vitro or in vivo studies that have utilized isolated this compound to assess its neuroprotective potential in models of neurodegenerative diseases. While extracts of plants containing this compound have been investigated for their neuroprotective effects, the specific contribution of this compound to these effects has not been elucidated through studies on the pure compound. nih.govnih.gov The development of advanced in vitro models, such as 3D cell cultures and organoids, offers a promising avenue for future research to precisely determine the neuroprotective capabilities of isolated compounds like this compound. frontiersin.orgnih.govfrontiersin.org

Behavioral Phenotyping in Animal Models

There are no available scientific reports detailing behavioral phenotyping in animal models administered with pure this compound. The evaluation of cognitive and motor functions in animal models is a critical step in preclinical research. nih.govnih.govmdpi.com Although extracts from Convolvulus species have been assessed in behavioral paradigms, the specific effects of isolated this compound on behavior remain uninvestigated. mdpi.com

Biomarker Analysis in Preclinical Animal Samples

Consistent with the lack of dedicated preclinical studies, there is no data on biomarker analysis from animal samples treated with isolated this compound.

Neurochemical Biomarker Profiling

No studies have been found that report on the modulation of neurochemical biomarkers following the administration of isolated this compound.

Molecular Biomarkers of Cellular Stress and Inflammation

The impact of pure this compound on molecular biomarkers of cellular stress and inflammation has not been documented in the available literature.

Pharmacodynamic Biomarker Correlation

Without efficacy and biomarker data, no correlation studies on the pharmacodynamics of isolated this compound can be referenced.

Advanced Preclinical Models

The application of advanced preclinical models, such as human-induced pluripotent stem cell (iPSC)-derived neurons or complex organ-on-a-chip systems, has not been reported for the study of isolated this compound. emulatebio.comfrontiersin.org These cutting-edge models would be invaluable in dissecting the specific molecular targets and mechanisms of action of this compound in a human-relevant context. emulatebio.comfrontiersin.org

Organoid Systems for Mimicking Tissue Physiology

Organoids are three-dimensional (3D) multicellular structures grown from stem cells that self-organize to replicate the architecture and functionality of a specific organ. cancerimmunology.co.ukevidentscientific.comharvard.edu These "mini-organs" are a significant step up from conventional cell cultures because they can reproduce complex cell-to-cell and cell-to-matrix interactions, offering a more accurate model of human tissue. harvard.edusciencedaily.com Researchers can generate organoids from human pluripotent stem cells or patient-derived tissue, allowing for the study of developmental processes, disease mechanisms, and drug responses in a human-relevant context. cancerimmunology.co.uksinobiological.com For neuroactive compounds, brain organoids can be used to model aspects of neurodevelopment and disease, providing a platform to investigate how a compound might affect neural circuitry and function. harvard.edumultichannelsystems.com

Despite the potential of this technology to evaluate the neuroactive properties of alkaloids, a review of published scientific research reveals no studies on the use of organoid systems to specifically investigate the efficacy or physiological effects of this compound.

In Silico and Artificial Intelligence Models for Activity Prediction

Intravital Microscopy for Real-time Cellular Dynamics

While IVM is a fundamental tool in preclinical studies for a wide range of compounds, there is no evidence in the scientific literature of its application to study the real-time cellular or physiological effects of this compound.

Structure Activity Relationships Sar and Computational Chemistry

Elucidation of Structural Features Influencing Biological Activity

The biological activity of tropane (B1204802) alkaloids is intricately linked to their three-dimensional structure. While specific SAR studies on convolvidine are not extensively documented, general principles for the tropane alkaloid class can be extrapolated. The tropane skeleton, a bicyclic system, serves as a rigid scaffold, presenting substituents in well-defined spatial orientations. researchgate.netnih.gov

Key structural features that typically influence the biological activity of tropane alkaloids include:

The Tropane Core: The integrity of the 8-azabicyclo[3.2.1]octane ring system is fundamental to the activity of these compounds. nih.gov

Substitution at C-3: The nature of the ester group at the C-3 position is a critical determinant of pharmacological activity. In many tropane alkaloids, this position is esterified with a variety of acids, which significantly modulates their binding affinity to different receptors. researchgate.net

Stereochemistry: The stereochemical configuration at various chiral centers, particularly at C-2 and C-3, has a profound impact on biological activity. For instance, the pharmacological action of hyoscyamine (B1674123) is stereoselective, with the S-(–)-isomer being significantly more potent than the R-(+)-isomer. nih.gov In some aryltropane analogues, the 2β-isomers (axial configuration) are biologically potent, while the 2α-isomers (equatorial configuration) are much less active. worldscientific.com

N-substitution: The substituent on the nitrogen atom of the tropane ring also plays a role in modulating activity.

This compound is a dimeric tropane alkaloid, and its larger structure, when compared to simpler tropanes like atropine (B194438) or cocaine, suggests a different mode of interaction with biological targets. scribd.com Its presence in an ethyl acetate (B1210297) extract of Crescentia cujete seeds, which exhibited antioxidant activity, suggests that its structural features may contribute to this effect. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. This approach is instrumental in predicting the activity of novel compounds and in understanding the physicochemical properties that govern their pharmacological effects.

Currently, there are no specific QSAR models for this compound that have been published in publicly available scientific literature. The development of such models would require a dataset of this compound analogues with varying structural modifications and their corresponding measured biological activities. Future research in this area could provide valuable insights into the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that determine the biological activity of this compound and its derivatives.

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This technique is widely used to understand the binding mode of ligands to their protein targets.

A molecular docking study has been conducted to investigate the potential of this compound as an inhibitor of the SARS-CoV-2 helicase Nsp13, an essential enzyme for viral replication. In this study, this compound was identified as a potential inhibitor with a docking binding energy of -8.6 kcal/mol. researchgate.net The study detailed the interactions between this compound and the amino acid residues in the ATP-binding site of the enzyme.

The key interactions observed were:

Hydrogen Bonds: this compound formed two hydrogen bonds (C–H···O type) with residue S289, one hydrogen bond (C–H···O type) with D374, one hydrogen bond (C–H···O type) with E375, and two hydrogen bonds (N–H···O type) with Q404. hbni.ac.in

These interactions are summarized in the table below:

| Interacting Residue | Type of Interaction | Number of Bonds |

| S289 | C–H···O | 2 |

| D374 | C–H···O | 1 |

| E375 | C–H···O | 1 |

| Q404 | N–H···O | 2 |

| Data from a molecular docking study of this compound with SARS-CoV-2 helicase Nsp13. hbni.ac.in |

At present, there are no published studies on the molecular dynamics simulations of this compound. Such simulations would be beneficial to assess the stability of the predicted binding pose of this compound in the active site of its target proteins over time and to provide a more dynamic understanding of its interactions.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a crucial component of ligand-based drug design. It involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that are responsible for a molecule's biological activity. This model can then be used as a template to search for other molecules with similar features and potential activity.

There are currently no specific pharmacophore models for this compound described in the scientific literature. The development of a pharmacophore model for this compound would necessitate a set of active analogues to derive the common features essential for their biological effect. Such a model could then be a powerful tool for virtual screening of compound libraries to identify new potential leads with similar activity profiles.

Machine Learning and Artificial Intelligence Applications in SAR Discovery

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in drug discovery to analyze large datasets and identify complex patterns that are not apparent through traditional methods. These technologies can be used to build predictive models for SAR, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and to de novo design of new molecules with desired activities.

A review of the current literature indicates that there are no specific studies that have applied machine learning or artificial intelligence to the discovery of structure-activity relationships for this compound. The application of these advanced computational methods to this compound and its derivatives could accelerate the identification of new analogues with improved biological activities and more favorable drug-like properties.

Conformational Analysis and Stereochemical Impact on Activity

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can significantly influence its ability to bind to a biological target. For tropane alkaloids, the rigid bicyclic structure limits the conformational flexibility, but the orientation of substituents is critical.

The stereochemistry of tropane alkaloids is a well-established determinant of their biological activity. nih.gov The absolute configuration of the chiral centers within the tropane ring system dictates the precise three-dimensional shape of the molecule and its ability to fit into a specific binding pocket. For many tropane alkaloids, only one enantiomer is biologically active.

While the general importance of stereochemistry for tropane alkaloids is recognized, specific conformational analysis and studies on the stereochemical impact on the activity of this compound are not yet available in the literature. It is known that this compound is a dimeric alkaloid, and its structure was once a subject of debate, with initial reports suggesting it might be an artifact of the isolation process, a claim that was later refuted. scribd.com Further research into the conformational preferences and the biological activity of different stereoisomers of this compound is necessary to fully understand its structure-activity relationship.

Advanced Analytical Methodologies for Convolvidine Quantification and Metabolomics

Advanced Chromatographic Techniques for Quantitative Analysis

Chromatography remains the cornerstone of analytical separation, providing the foundation for accurate quantification. For a complex alkaloid like Convolvidine, high-efficiency separation techniques are paramount to resolve it from interfering components within a sample.

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant evolution from conventional High-Performance Liquid Chromatography (HPLC). By utilizing columns packed with sub-2 µm particles, UPLC systems can operate at much higher pressures, leading to dramatic increases in resolution, speed, and sensitivity. researchgate.net These characteristics make UPLC an ideal technique for the quantitative analysis of tropane (B1204802) alkaloids like this compound in complex samples such as plant extracts or food products. acs.org

Research on related tropane alkaloids has demonstrated the development of robust UPLC methods coupled with mass spectrometry (MS) detection. These methods are validated for key performance indicators including linearity, recovery, and precision, ensuring reliable quantification. nih.govtandfonline.com For instance, a UPLC-based quantitative method for tropane alkaloids in Anisodus luridus showed excellent linearity across a wide concentration range, with correlation coefficients (R²) typically exceeding 0.99. acs.org The high sensitivity of UPLC allows for the dilution of sample extracts, which minimizes matrix effects—a common challenge in complex biological samples where co-extractives can suppress or enhance the analyte signal.

Table 1: Illustrative UPLC Parameters for Tropane Alkaloid Analysis This table is a composite based on typical methodologies for related compounds and does not represent a specific analysis of this compound.

| Parameter | Value/Condition | Source |

| System | ACQUITY UPLC | |

| Column | ACQUITY UPLC BEH C18, 1.7 µm | |

| Mobile Phase | Gradient of Water (with formic acid/ammonium formate) and Acetonitrile (B52724)/Methanol | acs.orgnih.gov |

| Flow Rate | 0.3 - 0.5 mL/min | researchgate.net |

| Column Temp. | 40 °C | researchgate.net |

| Injection Vol. | 1 - 5 µL | acs.org |

| Detector | Tandem Mass Spectrometer (MS/MS) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. thermofisher.com In the context of this compound analysis, GC-MS can be applied to plant extracts to profile a range of secondary metabolites. researchgate.net The sample is first vaporized and separated based on component volatility and interaction with a capillary column. Each separated compound then enters a mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint. notulaebotanicae.ro

GC-MS analysis of extracts from Convolvulus species has successfully identified numerous compounds. researchgate.net The technique is highly effective for profiling less polar and more volatile alkaloids. However, a significant limitation of GC-MS is the requirement for thermal stability and volatility of the analyte. notulaebotanicae.ro Many complex alkaloids, particularly those with high molecular weights or polar functional groups, may decompose at the high temperatures used in the GC injector and oven, or may not be sufficiently volatile for analysis without chemical derivatization. notulaebotanicae.ro

Table 2: Example GC-MS Conditions for Plant Alkaloid Analysis This table is generalized from methodologies for analyzing plant extracts and may require optimization for this compound.

| Parameter | Value/Condition | Source |

| System | HP 6890 GC with HP 5973 MS Detector | notulaebotanicae.ro |

| Column | HP-5MS capillary column (30 m × 0.25 mm; 0.25 µm film) | notulaebotanicae.ro |

| Carrier Gas | Helium (1 mL/min) | notulaebotanicae.ro |

| Injector Temp. | 280 °C | notulaebotanicae.ro |

| Oven Program | Initial 40°C, ramped to 280°C | notulaebotanicae.ro |

| Ionization | Electron Ionization (EI) at 70 eV | notulaebotanicae.ro |

| Mass Range | 40-550 m/z | notulaebotanicae.ro |

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental formulas for unknown compounds and the confident identification of metabolites. This capability is indispensable for metabolomics studies involving this compound.

LC-MS/MS for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for trace-level quantification and comprehensive metabolite profiling of compounds like this compound in complex matrices. nih.govmdpi.com Its exceptional sensitivity allows for detection at concentrations as low as the µg/kg (parts per billion) level, while its selectivity, derived from monitoring specific fragmentation patterns, minimizes interference from the sample matrix. nih.gov

In a typical LC-MS/MS workflow, compounds separated by the LC system are ionized (commonly via electrospray ionization, ESI) and enter the mass spectrometer. A specific precursor ion corresponding to the target analyte (e.g., the protonated molecule [M+H]⁺ of this compound) is selected and fragmented through collision-induced dissociation (CID). The resulting product ions are then detected. nih.gov This transition from a specific precursor to a specific product ion is highly selective and forms the basis of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. nih.gov Untargeted LC-MS/MS analysis has been successfully used to identify this compound as a significant component in the seed extract of Crescentia cujete. researchgate.netipb.ac.idresearchgate.net

Table 3: Publicly Available LC-MS/MS Data for this compound

| Parameter | Value | Source |

| Compound | This compound | nih.gov |

| Formula | C34H44N2O8 | nih.gov |

| Instrument Type | LC-ESI-QQQ | nih.gov |

| Ionization Mode | Positive | nih.gov |

| Precursor Adduct | [M+H]⁺ | nih.gov |

| Precursor m/z | 609 | nih.gov |

| MS2 Product Ion (example) | 318.2 | nih.gov |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) introduces an additional dimension of separation to LC-MS analyses. nih.gov After ionization but before mass analysis, ions are passed through a gas-filled ion mobility cell. Here, they are separated based on their size, shape, and charge, a property measured as a collision cross-section (CCS). ugr.es This technique is particularly powerful for separating isomeric compounds—molecules with the same elemental formula and mass but different structural arrangements—that cannot be distinguished by mass spectrometry alone. jove.com

For alkaloid analysis, IMS-MS can differentiate between closely related isomers and separate analyte signals from background noise, thereby improving the signal-to-noise ratio and enhancing analytical confidence. nih.govugr.es Studies on ergot alkaloids have shown that IMS can resolve epimers (a specific type of isomer) and improve signal-to-noise ratios by 2.5 to 4-fold compared to conventional LC-MS methods. nih.govugr.es While specific CCS data for this compound is not widely published, the application of IMS-MS would be a logical next step for advanced metabolomic studies, allowing for deeper profiling and potential differentiation of this compound from any of its isomers present in plant extracts. researchgate.net

Nuclear Magnetic Resonance (NMR) for Mixture Analysis and Structural Confirmation in Complex Matrices